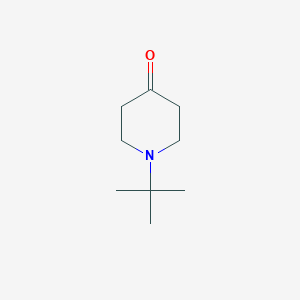

1-tert-ブチル-ピペリジン-4-オン

概要

説明

Synthesis Analysis

The synthesis of 1-tert-Butyl-piperidin-4-one involves multiple steps, including acylation, sulfonation, and substitution. Wang et al. (2015) described a method that yields tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib production, with a total yield of 20.2% through three steps starting from piperidin-4-ylmethanol (Wang, Wenhui, Tang, & Xu, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-tert-Butyl-piperidin-4-one has been determined using various techniques like MS, 1HNMR, and X-ray diffraction. For instance, Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, highlighting the typical bond lengths and angles in such compounds (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Chemical reactions of 1-tert-Butyl-piperidin-4-one involve various functionalizations. For example, efficient and practical asymmetric synthesis methods have been developed for compounds like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, demonstrating key steps like diastereoselective reduction and isomerization under basic conditions, which are crucial for synthesizing nociceptin antagonists (Jona et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are important for the application of 1-tert-Butyl-piperidin-4-one in various reactions. The crystal and molecular structure report by Mamat et al. (2012) provides insights into these aspects by detailing the compound's crystallization from a petroleum ether/ethyl acetate mixture (Mamat, Flemming, & Köckerling, 2012).

Chemical Properties Analysis

The chemical properties of 1-tert-Butyl-piperidin-4-one, including reactivity, stability, and interaction with other substances, have been explored through various synthesis and modification reactions. The work by Jona et al. (2009) exemplifies this by detailing the synthesis steps and conditions for producing nociceptin antagonist intermediates, showcasing the compound's versatility in chemical transformations (Jona et al., 2009).

科学的研究の応用

創薬における役割

ピペリジンは、1-tert-ブチル-ピペリジン-4-オンを含む、創薬のための最も重要な合成断片の1つです . これらは製薬業界において重要な役割を果たしています . その誘導体は、アルカロイドに加えて、20種類以上の医薬品クラスに存在します .

ピペリジン誘導体の合成

1-tert-ブチル-ピペリジン-4-オンは、さまざまなピペリジン誘導体(置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノン)の形成につながる分子内および分子間反応に使用できます .

生物学的および薬理学的活性

ピペリジンとその誘導体(1-tert-ブチル-ピペリジン-4-オンを含む)は、その生物学的および薬理学的活性について研究されてきました . これには、ピペリジン部分を含む潜在的な薬物の発見と生物学的評価が含まれます .

アリールウレア誘導体の合成

1-tert-ブチル-ピペリジン-4-オンは、アリールオキシ(1-フェニルプロピル)脂環式ジアミンのアリールウレア誘導体の合成に使用されてきました . これらの化合物は、哺乳動物細胞よりも高い抗菌活性を示しました .

2,6-ビス(2/4-ヒドロキシフェニル)ピペリジン-4-オン誘導体の合成

1-tert-ブチル-ピペリジン-4-オンは、2,6-ビス(2/4-ヒドロキシフェニル)ピペリジン-4-オン誘導体の一鍋合成に使用できます . これらの化合物は、より環境に優しい深共晶溶媒媒体を使用して合成されました

Safety and Hazards

将来の方向性

Piperidine derivatives, including “1-tert-Butyl-piperidin-4-one”, have significant potential in the field of drug discovery due to their wide range of biological activities . They are key components in the production of drugs and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives can interact with various biological targets, leading to a wide range of pharmacological effects .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

特性

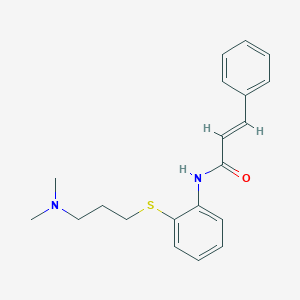

IUPAC Name |

1-tert-butylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPMJJGLSFUOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163383 | |

| Record name | 1-tert-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1465-76-5 | |

| Record name | 1-tert-Butyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)